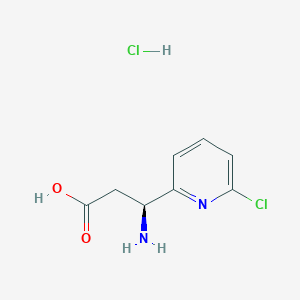

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader investigation of chloropyridinyl compounds that began gaining prominence in medicinal chemistry during the late twentieth century. The exploration of chloropyridinyl derivatives has historical roots in the systematic study of heterocyclic compounds, particularly those incorporating pyridine scaffolds with halogen substitutions that enhance biological activity and metabolic stability. Research into amino acid derivatives featuring chloropyridinyl substituents accelerated as scientists recognized the potential for creating novel therapeutic agents with improved pharmacokinetic properties compared to their natural amino acid counterparts.

The synthetic development of this specific compound class can be traced to advances in asymmetric synthesis methodologies that enabled the selective preparation of chiral amino acid derivatives. The (3S)-configuration represents the stereochemically defined form that demonstrates enhanced biological activity compared to racemic mixtures or alternative stereoisomers. Early investigations into chloropyridinyl compounds revealed that the position of chlorine substitution on the pyridine ring significantly influences both chemical reactivity and biological activity, with the 6-chloro substitution pattern providing optimal properties for many applications.

The compound's discovery and characterization were facilitated by modern analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, which allowed researchers to definitively establish its molecular structure and stereochemical configuration. The integration of this compound into chemical databases, including its assignment of PubChem Compound Identifier 134690836, reflects its recognition as a valuable research tool and potential pharmaceutical intermediate.

Significance in Chemical Research

This compound occupies a crucial position in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound serves as an exemplary model for studying stereoselective transformations and asymmetric synthesis methodologies, particularly in the context of amino acid chemistry and heterocyclic compound synthesis. Its significance extends beyond fundamental research applications to encompass practical utility as a synthetic intermediate in pharmaceutical development and medicinal chemistry programs.

The molecular structure of this compound, featuring a propanoic acid backbone with an amino group at the beta position and a chloropyridinyl substituent, represents a convergence of multiple important structural motifs in medicinal chemistry. The beta-amino acid configuration provides enhanced metabolic stability compared to alpha-amino acids, while the chloropyridinyl group contributes to improved binding affinity and selectivity for biological targets. This combination of structural elements makes the compound particularly valuable for structure-activity relationship studies and drug design efforts.

Research applications of this compound encompass diverse areas of chemical investigation, including the development of novel synthetic methodologies, investigation of chiral recognition phenomena, and exploration of metal coordination chemistry. The compound's ability to serve as a ligand for various metal complexes has opened new avenues for catalytic research and materials science applications. Additionally, its use in peptide synthesis and protein modification studies has contributed to advances in chemical biology and bioconjugation methodologies.

The standardized physical and chemical properties of this compound, including its appearance as a powder and storage requirements at 4 degrees Celsius, facilitate reproducible research outcomes across different laboratories and research groups. The availability of comprehensive analytical data, including International Union of Pure and Applied Chemistry nomenclature, structural identifiers, and spectroscopic characteristics, supports rigorous scientific investigation and enables accurate comparison of research results.

Overview of Current Scientific Applications

Current scientific applications of this compound span multiple disciplines within chemical and biological research, reflecting the compound's versatility and practical utility. In synthetic organic chemistry, the compound serves as a key building block for the construction of complex molecular architectures, particularly those requiring stereospecific amino acid motifs with enhanced functionality. The presence of the chloropyridinyl group enables facile derivatization through nucleophilic substitution reactions, allowing researchers to create diverse molecular libraries for screening and optimization studies.

Pharmaceutical research represents a major application area for this compound, where it functions as both a synthetic intermediate and a lead compound for drug discovery efforts. The unique structural features of this compound make it particularly suitable for developing inhibitors of specific enzyme classes and receptor modulators with improved selectivity profiles. Research programs investigating neurological disorders, inflammatory conditions, and metabolic diseases have incorporated this compound into their synthetic strategies and biological evaluation protocols.

Chemical biology applications utilize the compound's ability to serve as a probe molecule for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The chloropyridinyl moiety provides a unique chemical handle for bioconjugation reactions, enabling the attachment of fluorescent labels, affinity tags, and other functional groups for biological studies. This capability has proven particularly valuable in proteomics research and chemical genetics investigations where selective protein modification is required.

Properties

IUPAC Name |

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c9-7-3-1-2-6(11-7)5(10)4-8(12)13;/h1-3,5H,4,10H2,(H,12,13);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJMAPVJLPJHA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis from Chloropyridine Derivatives

This approach involves constructing the target molecule through sequential reactions starting from commercially available chloropyridine derivatives, such as 6-chloropyridine-2-carboxylic acid or related intermediates.

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-chloropyridine-2-carboxylic acid | Commercially available | Serves as a starting material |

| 2 | Introduction of amino group at C-3 | Nucleophilic substitution with ammonia or amines | Typically performed via nucleophilic aromatic substitution (SNAr) under elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO |

| 3 | Formation of amino acid backbone | Coupling with protected amino acids | Using coupling agents such as EDCI/HOBt or DCC in anhydrous solvents (e.g., dichloromethane, DMF) |

| 4 | Stereoselective functionalization | Chiral auxiliaries or asymmetric catalysis | Ensures (3S)-stereochemistry |

| 5 | Hydrochloride salt formation | Treatment with HCl in ethanol or water | Purification via recrystallization |

Research findings indicate that this route benefits from high regioselectivity and allows for large-scale production, especially when starting from commercially available chloropyridines.

Asymmetric Synthesis via Chiral Catalysis

This method employs chiral catalysts or chiral auxiliaries to induce stereochemistry during key steps such as amino group introduction or backbone assembly.

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Chiral amination of pyridine ring | Use of chiral ligands or asymmetric hydrogenation | Achieves high enantiomeric excess (>99%) |

| 2 | Coupling with chiral amino acid derivatives | Use of chiral coupling reagents | Ensures stereochemical integrity |

| 3 | Salt formation | Treatment with HCl | Final product as hydrochloride salt |

Research demonstrates that asymmetric catalytic methods provide high stereoselectivity and are suitable for producing enantiomerically pure compounds at an industrial scale.

Key Reaction Conditions and Optimization

| Reaction Type | Typical Reagents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Nucleophilic substitution (SNAr) | Ammonia, amines | DMSO, DMF | 80–120°C | For amino group introduction on chloropyridine ring |

| Coupling reactions | EDCI, HOBt | Dichloromethane, DMF | Room temperature to 50°C | For amide bond formation |

| Asymmetric hydrogenation | Chiral catalysts (e.g., Rh, Ru complexes) | Ethanol, isopropanol | 25–50°C | For stereoselective amino group introduction |

| Salt formation | HCl in ethanol or water | Room temperature | Ambient | For hydrochloride salt crystallization |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Stereoselectivity | Scale Potential | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-step synthesis | 6-Chloropyridine-2-carboxylic acid | SNAr, coupling, salt formation | Moderate; stereochemistry controlled via chiral auxiliaries | Large-scale feasible | Cost-effective, high yield | Multiple steps, longer synthesis time |

| Asymmetric catalysis | Pyridine derivatives + chiral catalysts | Enantioselective amination/hydrogenation | >99% enantiomeric excess | Suitable for kilogram scale | High stereoselectivity | Requires specialized catalysts |

| Chiral resolution | Racemic intermediates | Chiral chromatography or crystallization | Enantiomeric purity depends on resolution | Limited scalability | Simpler setup | Waste generation, cost |

Research Findings and Optimization Strategies

Chiral Catalytic Methods : Studies have shown that employing chiral rhodium or ruthenium complexes in asymmetric hydrogenation significantly enhances stereoselectivity, with enantiomeric excesses exceeding 99%. These methods are scalable and reproducible, making them suitable for industrial synthesis.

Protecting Group Strategies : Use of appropriate protecting groups on amino functionalities during synthesis prevents racemization and side reactions, ensuring high stereochemical fidelity.

Reaction Monitoring : Employing chiral HPLC and NMR spectroscopy during synthesis allows for real-time monitoring of stereochemical purity, facilitating process optimization.

Purification Techniques : Recrystallization from suitable solvents such as ethanol or water, combined with chiral chromatography, can achieve high enantiomeric purity of the final hydrochloride salt.

Notes on Industrial Scalability and Purity

The synthesis pathways involving chiral catalysis are preferred for large-scale production due to their high enantioselectivity and fewer purification steps.

Process optimization, such as continuous flow reactors and in-line analytical monitoring, enhances yield and reduces costs.

Purification via recrystallization from aqueous or alcoholic solvents yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Neurological Applications

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride is noted for its potential role as a modulator of neurotransmitter systems. It has been studied for its effects on the glutamatergic system, particularly as a selective agonist for specific glutamate receptors. Research indicates that compounds with similar structures can influence synaptic plasticity, which is crucial for learning and memory processes.

Antidepressant Properties

Recent studies suggest that this compound may exhibit antidepressant-like effects in animal models. By modulating glutamate levels in the brain, it could potentially alleviate symptoms of depression, making it a candidate for further investigation in the development of new antidepressant therapies.

Chemical Biology

In chemical biology, this compound has been utilized as a biochemical probe to study the mechanisms of action of various enzymes and receptors. Its ability to selectively bind to certain biological targets allows researchers to dissect complex cellular pathways.

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups make it suitable for further modifications, leading to the development of novel therapeutics with enhanced efficacy and reduced side effects.

Case Study 1: Glutamate Receptor Modulation

A study published in the Journal of Neurochemistry explored the effects of this compound on AMPA receptors. The results indicated that this compound could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases characterized by glutamate dysregulation.

Case Study 2: Antidepressant-Like Effects

In a behavioral study published in Psychopharmacology, researchers administered this compound to mice subjected to stress-induced depression models. The findings demonstrated significant reductions in depressive behaviors, supporting its potential as an antidepressant.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with (S)-3-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, a structurally related analogue (CAS: 490034-67-8) , and other β-substituted amino acid derivatives.

Table 1: Structural and Physicochemical Comparison

| Parameter | (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride | (S)-3-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride |

|---|---|---|

| CAS Number | 2059911-97-4 | 490034-67-8 |

| Molecular Formula | C₈H₁₀Cl₂N₂O₂ | C₉H₁₂ClNO₃ |

| Molecular Weight | 237.08 g/mol | 217.65 g/mol |

| Substituent | 6-Chloropyridin-2-yl | 2-Hydroxyphenyl |

| Aromatic System | Pyridine (heterocyclic, electron-deficient) | Benzene (hydroxylated, electron-rich) |

| Hydrogen Bonding Capacity | Limited (Cl as weak H-bond acceptor) | High (–OH group as strong H-bond donor/acceptor) |

| Lipophilicity (Predicted) | Higher (Cl substituent enhances logP) | Lower (–OH group reduces logP) |

| Salt Form | Hydrochloride | Hydrochloride |

Key Observations:

Substituent Effects: The 6-chloropyridin-2-yl group introduces a heteroaromatic, electron-deficient system, which may enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or halogen bonding .

Stereochemistry :

Both compounds feature an (S)-configured stereocenter, critical for enantioselective interactions in chiral environments, such as enzyme active sites .

Bioactivity Implications: Chlorinated pyridines are often associated with pesticidal or antimicrobial activity due to their ability to disrupt metabolic pathways . Hydroxyphenyl derivatives are frequently explored for antioxidant or anti-inflammatory applications, leveraging their redox-active phenolic groups .

Research Findings and Gaps

- Bioactivity Data: Limited direct studies on the target compound are available, though chloropyridine derivatives are documented in antimicrobial and kinase inhibition research .

- Comparative Studies: No head-to-head bioactivity comparisons between these analogues exist, highlighting a research gap.

- Safety Profiles: Both compounds require handling under standard laboratory safety protocols for hydrochloride salts (e.g., eye/skin protection).

Biological Activity

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride, commonly referred to as a derivative of amino acids with a pyridine moiety, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

The chemical formula of this compound is , with a molecular weight of 237.08 g/mol. The compound exists primarily as a hydrochloride salt, which enhances its solubility in aqueous environments.

| Property | Value |

|---|---|

| Chemical Formula | C8H10ClN2O2 |

| Molecular Weight | 237.08 g/mol |

| IUPAC Name | (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid; hydrochloride |

| PubChem CID | 134690836 |

The biological activity of this compound is primarily attributed to its potential interactions with various enzymes and receptors. Research indicates that compounds with similar structures often act as modulators or inhibitors in biochemical pathways, particularly those involving neurotransmitter systems and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity

Studies have shown that this compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties against certain bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at concentrations ranging from 64 to 128 µg/mL, suggesting potential use in treating infections caused by these pathogens.

Antioxidant Properties

Preliminary studies have suggested that the compound may exhibit antioxidant activity, which is vital for protecting cells from oxidative stress and related damage.

Case Studies

- Antimicrobial Efficacy : A study published in the Molecules journal evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The results indicated significant inhibition of yeast-like fungi Candida albicans at concentrations of 64 µg/mL, alongside comparable activities against bacterial strains .

- Neuropharmacological Effects : Research focused on related compounds suggests that chlorinated pyridine derivatives can modulate neurotransmitter release, potentially impacting conditions such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For stereochemical control, enzymatic resolution using lipases or chiral auxiliaries (e.g., Evans oxazolidinones) is effective. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC (using columns like Chiralpak IA/IB) ensures enantiomeric excess ≥99% . Characterization via circular dichroism (CD) and -NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) confirms stereochemistry .

Q. How do the solubility and stability of this hydrochloride salt compare to its free base form in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS pH 7.4) due to ionic interactions, whereas the free base requires organic co-solvents (e.g., DMSO). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC-UV monitoring show the hydrochloride form retains >95% integrity, while the free base degrades by ~15% due to hygroscopicity. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results for this compound’s receptor-binding affinity?

- Methodological Answer : Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. Validate docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). For example, if MD predicts strong binding to GABA receptors but electrophysiology shows weak activity, refine simulations using hybrid QM/MM methods to account for solvation effects and protonation states of the chloropyridine moiety .

Q. What experimental design considerations are critical when evaluating this compound’s inhibitory effects on bacterial D-amino acid transaminases?

- Methodological Answer : Use a coupled enzyme assay with NADH oxidation monitored at 340 nm. Include controls for non-specific inhibition (e.g., heat-denatured enzyme) and competitive vs. non-competitive mechanisms (Lineweaver-Burk plots). Address batch-to-batch variability by standardizing enzyme sources (e.g., recombinant E. coli expression) and pre-incubating the compound with 1 mM DTT to rule out thiol-mediated false positives .

Q. How can researchers mitigate variability in spectroscopic data (e.g., -NMR shifts) caused by solvent effects or tautomerism?

- Methodological Answer : Record spectra in deuterated DMSO-d and DO to assess solvent-dependent tautomerism of the chloropyridine ring. For ambiguous signals, use 2D NMR (HSQC, HMBC) to resolve scalar couplings. Cross-validate with X-ray crystallography (if crystals are obtainable via vapor diffusion with PEG 3350) to assign absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.